

In-Depth Technical Guide: 1-(4-Chlorophenyl)piperidin-2-one

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)piperidin-2-one

CAS No.: 27471-37-0

Cat. No.: B3256678

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Executive Summary

1-(4-Chlorophenyl)piperidin-2-one is a highly versatile

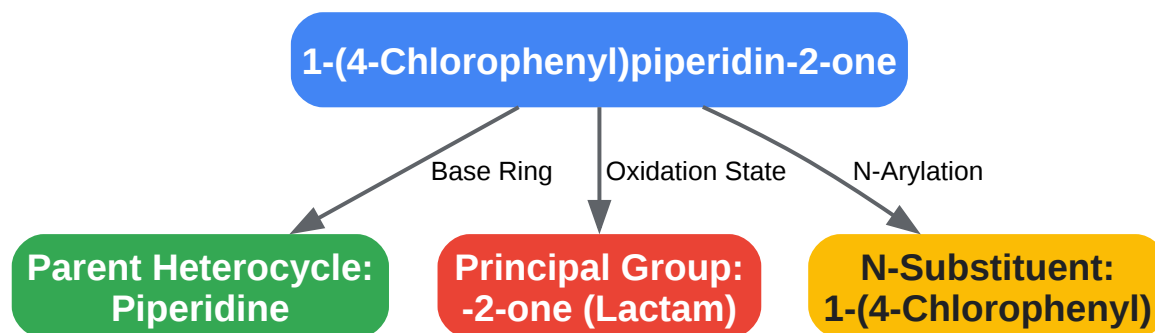
-aryl lactam building block utilized extensively in medicinal chemistry, notably in the synthesis of coagulation Factor Xa inhibitors and related pharmacophores. As a Senior Application Scientist, I have structured this technical whitepaper to elucidate the IUPAC nomenclature logic, physicochemical properties, optimized synthesis protocols via copper-catalyzed amidation, and analytical characterization standards required for robust drug development workflows.

IUPAC Nomenclature & Structural Identity

The IUPAC name **1-(4-chlorophenyl)piperidin-2-one** provides a highly specific map of the molecule's structural topology. Understanding this nomenclature is critical for predicting its chemical behavior and reactivity profile.

- Parent Heterocycle (Piperidine): The core is a saturated, six-membered heterocycle containing one nitrogen atom.

- **Principal Functional Group (-2-one):** A ketone carbonyl is located at the C2 position adjacent to the nitrogen. This specific arrangement defines the molecule as a cyclic amide, commonly known as a δ -valerolactam.
- **Substituent (1-(4-chlorophenyl)):** A benzene ring, substituted with a chlorine atom at the para position (C4), is attached directly to the lactam nitrogen (N1).



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Logical breakdown of the IUPAC nomenclature for **1-(4-Chlorophenyl)piperidin-2-one**.

Physicochemical Profiling

To facilitate downstream formulation and reaction planning, the quantitative physicochemical properties of the compound are summarized below.

Table 1: Key Physicochemical Properties

Property	Value
Molecular Formula	C ₁₁ H ₁₂ ClNO
Molecular Weight	209.67 g/mol
Exact Mass	209.0607 Da
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	1 (Carbonyl Oxygen)
Topological Polar Surface Area (TPSA)	20.3 Å ²
Rotatable Bonds	1 (N-Aryl bond)

Mechanistic Synthesis & Reaction Engineering

The synthesis of

-aryl lactams traditionally relies on Ullmann-type condensations or Buchwald-Hartwig cross-couplings. For the synthesis of **1-(4-chlorophenyl)piperidin-2-one**, a modified Copper-Catalyzed Amidation (Goldberg Reaction) is the most robust and scalable approach.

Causality of Experimental Choices

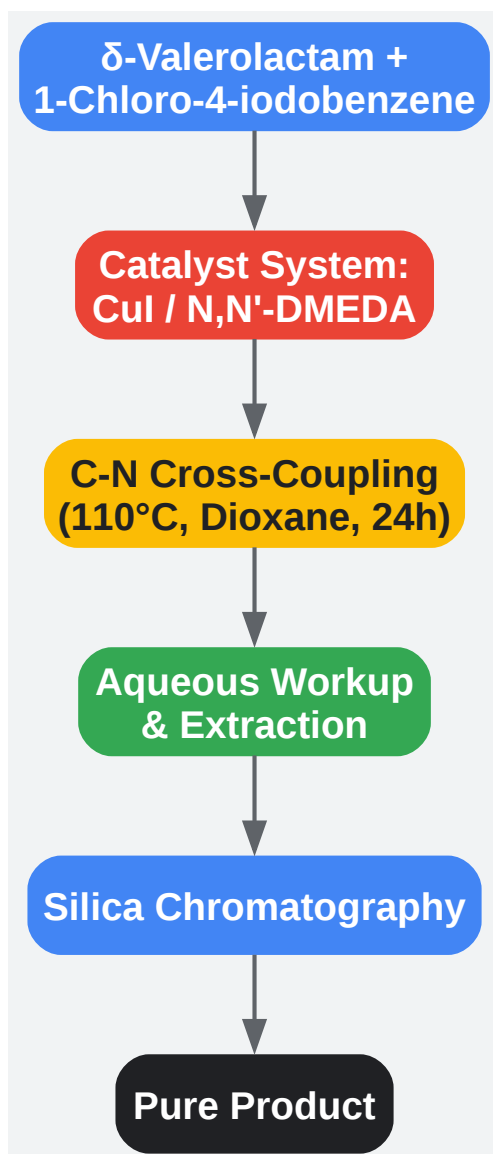
- **Substrate Selection (Chemoselectivity):** 1-chloro-4-iodobenzene is selected as the arylating agent. The C–I bond is significantly more reactive toward oxidative addition (or halogen atom transfer) than the C–Cl bond. This differential reactivity ensures selective -arylation at the iodine site without triggering unwanted oligomerization.
- **Catalyst & Ligand System:** The use of Copper(I) Iodide (CuI) paired with -dimethylethylenediamine (DMEDA) is critical. The bidentate DMEDA ligand stabilizes the Cu(I) intermediate, preventing its disproportionation into inactive Cu(0) and Cu(II) species. Furthermore, kinetic studies demonstrate that this diamine ligand accelerates the rate-determining aryl halide activation step ([1]).
- **Base Selection:** Anhydrous K₂CO₃ is employed as a mild inorganic base. It is strong enough to deprotonate the lactam to form the active Cu(I)-amidate complex, but mild enough to

prevent base-catalyzed lactam ring-opening.

Table 2: Comparison of Catalytic Systems for C-N Cross-Coupling

Parameter	Copper-Catalyzed (Ullmann-Goldberg)	Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst	CuI (5–10 mol%)	Pd ₂ (dba) ₃ (1–5 mol%)
Ligand	-DMEDA	Xantphos or BINAP
Base	K ₂ CO ₃	Cs ₂ CO ₃ or NaOtBu
Temperature	110 °C	80 – 100 °C
Chemoselectivity	High (Strictly favors C–I over C–Cl)	Moderate to High
Industrial Viability	High (Low cost, lower toxicity)	Moderate (High cost, heavy metal residue)

Step-by-Step Methodology (Self-Validating Protocol)



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Step-by-step experimental workflow for the Ullmann-type C-N cross-coupling synthesis.

- Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere, add δ -valerolactam (12.0 mmol, 1.2 equiv), 1-chloro-4-iodobenzene (10.0 mmol, 1.0 equiv), CuI (0.5 mmol, 5 mol%), and anhydrous K_2CO_3 (20.0 mmol, 2.0 equiv).
- Solvent & Ligand Addition: Inject 20 mL of anhydrous 1,4-dioxane to achieve a 0.5 M concentration. Follow immediately with the addition of -dimethylethylenediamine (1.0 mmol, 10 mol%) via a micro-syringe.

- Reaction Execution: Seal the flask, heat the reaction mixture to 110 °C in an oil bath, and stir vigorously for 24 hours.
 - Self-Validation Checkpoint 1: Monitor via TLC (3:1 Hexanes/EtOAc). The complete disappearance of the 1-chloro-4-iodobenzene spot () and the appearance of a new UV-active product spot () validates reaction completion.
- Workup: Cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and filter the suspension through a pad of Celite to remove the copper catalyst and inorganic salts.
- Extraction: Wash the organic filtrate with distilled water (2 × 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue via silica gel flash chromatography using a gradient elution of Hexanes/Ethyl Acetate (from 9:1 to 3:1) to yield the pure product as a crystalline solid.

Analytical Validation & Spectral Profiling

To ensure absolute structural integrity, the synthesized compound must be validated against the following theoretical spectral profile. Any deviation indicates incomplete coupling or ring-opening side reactions.

- ¹H NMR (400 MHz, CDCl₃):
7.35 (d, J = 8.6 Hz, 2H, Ar-H meta to N), 7.20 (d, J = 8.6 Hz, 2H, Ar-H ortho to N), 3.60 (t, J = 5.8 Hz, 2H, N-CH₂), 2.50 (t, J = 6.0 Hz, 2H, CO-CH₂), 1.95 – 1.85 (m, 4H, CH₂CH₂).
- ¹³C NMR (100 MHz, CDCl₃):
170.2 (C=O), 141.5 (Ar-C1), 132.0 (Ar-C4), 129.1 (Ar-C3,5), 127.5 (Ar-C2,6), 51.5 (N-C), 32.8 (C-C=O), 23.4, 21.2.
- IR (ATR, cm⁻¹): 2945 (C-H stretch), 1650 (Strong, Lactam C=O stretch), 1490 (Aromatic C=C), 1090 (Aryl C-Cl stretch).

- Self-Validation Checkpoint 2: The presence of the sharp 1650 cm^{-1} peak confirms the lactam ring remains intact and was not hydrolyzed during the basic workup.
- HRMS (ESI-TOF): m/z calculated for $\text{C}_{11}\text{H}_{13}\text{ClNO}$ $[\text{M}+\text{H}]^+$ 210.0686, found 210.0682.

Pharmacological Relevance & Scaffold Utility

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-aryl lactam motif acts as a "privileged scaffold" in modern medicinal chemistry. Specifically, the 1-(4-aryl)piperidin-2-one core is a critical structural determinant in the discovery and optimization of direct Factor Xa inhibitors, such as the blockbuster anticoagulant Apixaban ([2]; [3][4]).

While Apixaban utilizes a *p*-methoxyphenyl group at this position to optimize oral bioavailability and binding within the S4 pocket of Factor Xa, the *p*-chlorophenyl analog (**1-(4-chlorophenyl)piperidin-2-one**) serves as a vital intermediate for Structure-Activity Relationship (SAR) profiling.

The substitution of a methoxy group with a chlorine atom fundamentally alters the electronic and steric landscape:

- Electronic Profile: The chlorine atom acts as an electron-withdrawing group via induction, altering the electron density of the lactam nitrogen (Hammett constant $\rho = 0.23$).
- Lipophilicity: The chloro-substituent significantly increases the lipophilicity ($\log P = 0.71$) compared to the methoxy group ($\log P = -0.02$), which can be strategically leveraged to enhance cell membrane permeability or modulate the half-life of the resulting active pharmaceutical ingredient (API).

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